
2,8-Bis(trifluormethyl)chinolin-4-carbonsäure
Übersicht
Beschreibung
2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid, also known as BTMQ, is a synthetic quinoline-based compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 185-188°C, and is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). BTMQ has been used in various biochemical and physiological experiments, and is becoming increasingly popular for its versatility and effectiveness in lab settings.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Entwicklung von Antimalariamitteln
2,8-Bis(trifluormethyl)chinolin-4-carbonsäure: ist ein Schlüsselzwischenprodukt bei der Synthese von Mefloquin, einem Antimalariamittel . Mefloquin ist wirksam gegen Stämme von Plasmodium falciparum, die gegen andere Medikamente resistent sind. Die Trifluormethylgruppen der Verbindung erhöhen ihre Lipophilie, was sie beim Überqueren biologischer Membranen unterstützt, um ihre therapeutische Wirkung zu entfalten.
Pharmakologie: Trichomonazide Aktivität
Diese Verbindung wurde auf ihre Aktivität gegen Trichomonas vaginalis untersucht, das Protozoon, das für Trichomoniasis verantwortlich ist . Sie zeigt eine signifikante trichomonazide Aktivität, was sie zu einem möglichen Kandidaten für die Entwicklung neuer Behandlungen für diese sexuell übertragbare Infektion macht.
Organische Synthese: Fluorierter Baustein
In der organischen Synthese dient This compound als fluorierter Baustein. Ihre Integration in größere Moleküle kann ihre chemischen Eigenschaften wie Flüchtigkeit, Stabilität und Reaktivität deutlich verändern, was für die Herstellung von Verbindungen mit gewünschten Eigenschaften entscheidend ist .
Analytische Chemie: Referenzstandards
Die Verbindung wird als Referenzstandard in analytischen Methoden verwendet, um die Genauigkeit und Zuverlässigkeit von analytischen Instrumenten und Verfahren zu gewährleisten. Ihre gut definierte Struktur und Eigenschaften machen sie für die Kalibrierung von Geräten und die Validierung von Methoden geeignet .
Umweltwissenschaften: Untersuchung der Bioakkumulation
Forscher verwenden This compound, um die Umweltauswirkungen von fluorierten organischen Verbindungen zu untersuchen. Ihre Stabilität und Resistenz gegen Abbau helfen beim Verständnis der Bioakkumulation und Persistenz ähnlicher Verbindungen in Ökosystemen .
Industrielle Chemie: Materialwissenschaften
In der Materialwissenschaft werden die einzigartigen strukturellen Merkmale der Verbindung für die Entwicklung fortschrittlicher Materialien untersucht. Ihre fluorierten Einheiten könnten zur Herstellung von Polymeren mit erhöhter thermischer Stabilität und chemischer Beständigkeit beitragen .
Biochemie: Enzymhemmungstudien
Die Fähigkeit der Verbindung, an Enzyme parasitärer Organismen wie T. vaginalis zu binden, wird in der Biochemie für Enzymhemmungstudien genutzt. Dies hilft bei der Aufklärung der Wirkmechanismen von potenziellen Medikamentenkandidaten und bei der Entwicklung von Inhibitoren für therapeutische Zwecke .
Chemische Biologie: Fluoreszierende Sonden
Aufgrund ihrer fluoreszierenden Eigenschaften kann This compound zur Entwicklung fluoreszierender Sonden verwendet werden. Diese Sonden sind wertvolle Werkzeuge für die Bildgebung und Untersuchung biologischer Prozesse auf molekularer Ebene .
Safety and Hazards
Wirkmechanismus
Target of Action
It has been evaluated as a potent inhibitor of alkaline phosphatases , suggesting that these enzymes could be potential targets.
Mode of Action
Given its inhibitory activity against alkaline phosphatases , it may interact with these enzymes and inhibit their function, leading to downstream effects.
Biochemical Pathways
Considering its inhibitory activity against alkaline phosphatases , it may impact pathways where these enzymes play a crucial role.
Pharmacokinetics
Its water solubility is predicted to be 00453 mg/mL , which could influence its bioavailability.
Result of Action
Its inhibitory activity against alkaline phosphatases suggests that it may alter cellular processes regulated by these enzymes.
Eigenschaften
IUPAC Name |
2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO2/c13-11(14,15)7-3-1-2-5-6(10(20)21)4-8(12(16,17)18)19-9(5)7/h1-4H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTJIQBSZLFWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189403 | |
| Record name | Mefloquine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35853-50-0 | |
| Record name | Mefloquine carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035853500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefloquine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXYMEFLOQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462L37KS1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
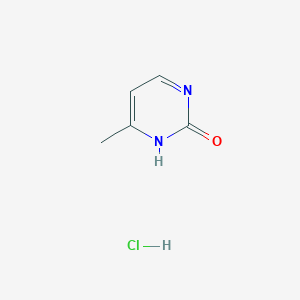


![3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide](/img/structure/B18315.png)
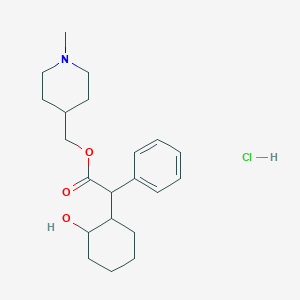
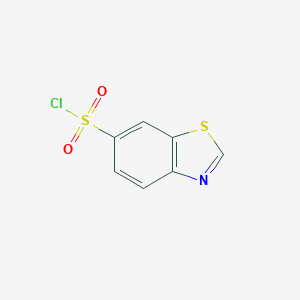

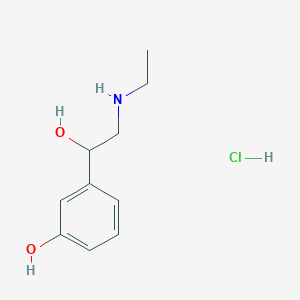


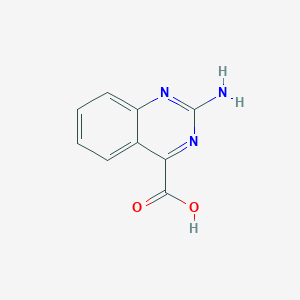

![(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate](/img/structure/B18342.png)

